1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide
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Overview
Description
Diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial and scientific applications. The combination of diethylene glycol divinylether, divinylbenzene, and dimethylaminopropylacrylamide provides unique properties that make this polymer suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer involves the polymerization of its monomeric components. The process typically includes the following steps:
Monomer Preparation: Each monomer, diethylene glycol divinylether, divinylbenzene, and dimethylaminopropylacrylamide, is prepared separately through established chemical synthesis routes.
Polymerization: The monomers are then subjected to polymerization reactions under controlled conditions. This can be achieved through free radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the reaction.
Reaction Conditions: The polymerization is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures (typically between 60-80°C) to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to achieve high yield and purity. The polymer is then purified through precipitation or solvent extraction methods and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the ether and amine functional groups.
Reduction: Reduction reactions can target the amine groups, converting them to secondary or tertiary amines.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for controlled drug release and wound healing applications.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of diethylene glycol divinylether, divinylbenzene, dimethylaminopropylacrylamide polymer is primarily based on its ability to form crosslinked networks. The polymer interacts with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions facilitate the formation of stable structures, making the polymer suitable for various applications. The pathways involved include polymerization and crosslinking reactions that enhance the material’s mechanical strength and chemical stability.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol divinyl ether: A monomer used in the synthesis of various polymers and resins.
Divinylbenzene: Commonly used as a crosslinking agent in the production of ion exchange resins.
Dimethylaminopropylacrylamide: Utilized in the synthesis of hydrogels and other polymeric materials.
Uniqueness
The unique combination of diethylene glycol divinylether, divinylbenzene, and dimethylaminopropylacrylamide in a single polymer provides enhanced properties such as improved mechanical strength, chemical resistance, and biocompatibility. This makes the polymer more versatile and suitable for a broader range of applications compared to its individual components.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNLYRRYYOMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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